2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound is related to (2,5-Dimethoxyphenyl)acetyl chloride, which is a useful stain and dye . It’s a clear pale yellow to red liquid .
Molecular Structure Analysis
The molecular structure of (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, has been characterized by 1H NMR and mass spectra . The molecular formula is C10H11ClO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, include a molecular weight of 214.65, a boiling point of 118 °C/0.8 mmHg, and a density of 1.227 g/mL at 25 °C .Scientific Research Applications
Synthesis of Novel Compounds
- A study focused on the synthesis of new compounds using 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride or related chemicals. It detailed the formation and characteristics of these new compounds, highlighting their potential applications in further chemical research (Fujii, Ueno, & Mitsukuchi, 1971).
Antioxidant and Antitumor Applications
- A 2021 paper presented the synthesis and structural analysis of a compound closely related to 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, highlighting its potent antioxidant and antitumor properties. This showcases the potential of such compounds in medicinal chemistry (Parry et al., 2021).
Biopharmaceutical Characterization
- Research on new papaverine decomposition products, including compounds structurally similar to 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, provided insights into their biopharmaceutical characteristics. This information is crucial for understanding their potential therapeutic applications (Czyrski et al., 2011).
Fluorescence Derivatization in Chromatography
- A study explored the use of a compound similar to 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating its utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-17(22-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYVNMOVZLQPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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